molecular formula C25H28N2O B10823467 Cumyl PEGACLONE Ethylbenzyl isomer

Cumyl PEGACLONE Ethylbenzyl isomer

Cat. No.: B10823467
M. Wt: 372.5 g/mol
InChI Key: OYGBCKBLQHHWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Ethylbenzyl-PeGACLONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethylbenzyl-PeGACLONE is used in various scientific research applications, including:

Mechanism of Action

Ethylbenzyl-PeGACLONE exerts its effects by interacting with cannabinoid receptors in the body. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. The compound binds to these receptors, modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Ethylbenzyl-PeGACLONE is similar to other synthetic cannabinoids, such as Cumyl-PEGACLONE and Cumyl-PICA. it has unique structural features that differentiate it from these compounds. For example, the presence of an ethylbenzyl group in Ethylbenzyl-PeGACLONE provides distinct chemical and biological properties . Other similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

5-pentyl-2-(1-phenylpropyl)pyrido[4,3-b]indol-1-one

InChI

InChI=1S/C25H28N2O/c1-3-5-11-17-26-22-15-10-9-14-20(22)24-23(26)16-18-27(25(24)28)21(4-2)19-12-7-6-8-13-19/h6-10,12-16,18,21H,3-5,11,17H2,1-2H3

InChI Key

OYGBCKBLQHHWFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(CC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.